Senkyunolide H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senkyunolide I is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong and Angelica sinensis . It has garnered significant attention due to its potential therapeutic effects, particularly in cardio-cerebral vascular applications . This compound is known for its stability to heat, acid, and oxygen, and it exhibits good blood-brain barrier permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Chemical synthesis routes often involve the cyclization of precursor molecules under controlled conditions to form the phthalide structure .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound . Additionally, advancements in biotechnological methods, including the use of microbial fermentation, are being explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Senkyunolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .
Scientific Research Applications
Senkyunolide I has a wide range of applications in scientific research:
Mechanism of Action
Senkyunolide I exerts its effects through multiple molecular targets and pathways:
Cardiovascular Effects: It inhibits the expression of coagulation factor VII, which plays a critical role in the coagulation cascade.
Neuroprotective Effects: The compound up-regulates the phosphorylation of Erk1/2 and induces Nrf2 nuclear translocation, enhancing the expression of antioxidant enzymes such as HO-1 and NQO1.
Anti-inflammatory Effects: Senkyunolide I modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |
InChI Key |
DQNGMIQSXNGHOA-WTKPLQERSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonyms |
senkyunolide H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.